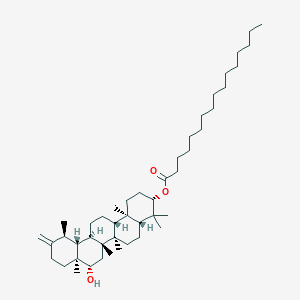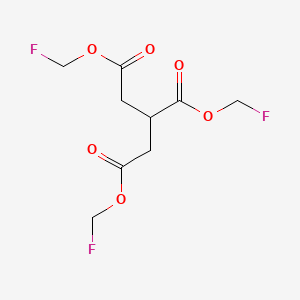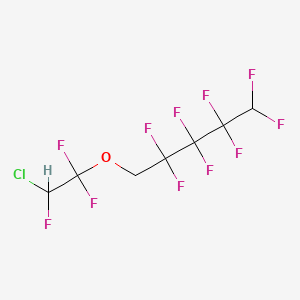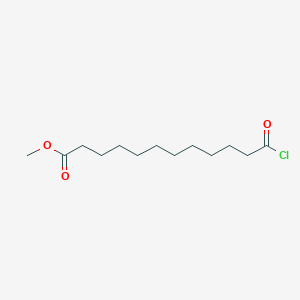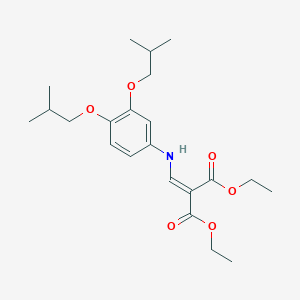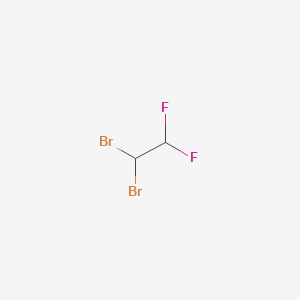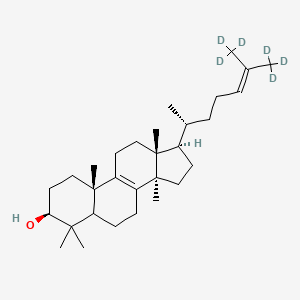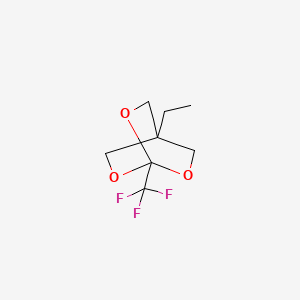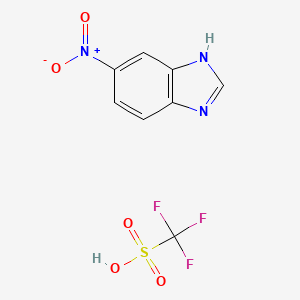![molecular formula C10H12FNO3 B13422126 1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) is a complex organic compound with the molecular formula C10H13NO3 It is characterized by a fused ring structure that includes both furan and pyridine rings, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) typically involves the reaction of ethanol and pyridoxal. The process includes several steps, such as the formation of intermediate compounds and subsequent reactions to introduce the ethoxy and fluoro groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) include other fused ring structures with functional groups such as:
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-1,3-dihydro-6-methyl
- Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl
Uniqueness
The uniqueness of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1-ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C10H12FNO3/c1-3-14-10-7-6(4-15-10)9(11)12-5(2)8(7)13/h10,13H,3-4H2,1-2H3 |
InChI Key |
KYUZLCMOIIWOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(CO1)C(=NC(=C2O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


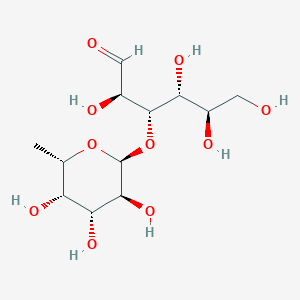
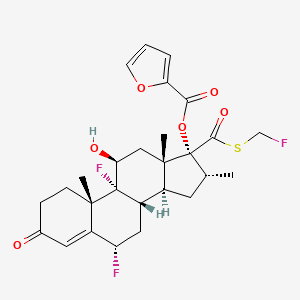
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
